Butyryl Coenzyme A (sodium salt)
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Overview
Description
Butyryl Coenzyme A (sodium salt) is a short-chain acyl coenzyme A derivative. It plays a crucial role as an intermediate in the synthesis of butyrate, a compound produced by colonic bacteria that is essential for maintaining the colonic environment . The formal name of this compound is S-butanoate coenzyme A, monosodium salt, and it is known for its involvement in various metabolic pathways, including fatty acid metabolism and fermentation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyryl Coenzyme A (sodium salt) typically involves the reaction of butyric acid with coenzyme A in the presence of activating agents such as ATP and magnesium ions. The reaction conditions often require a buffered aqueous solution to maintain the pH and facilitate the enzymatic activity necessary for the formation of the coenzyme A derivative .
Industrial Production Methods: Industrial production of Butyryl Coenzyme A (sodium salt) may involve biotechnological methods, utilizing microbial fermentation processes. Specific strains of bacteria are engineered to produce high yields of butyrate, which is then converted to Butyryl Coenzyme A through enzymatic reactions. This method is favored for its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: Butyryl Coenzyme A (sodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to crotonyl Coenzyme A by butyryl Coenzyme A dehydrogenase.
Reduction: It can be reduced back to butyrate in certain metabolic pathways.
Substitution: It can participate in substitution reactions where the butyryl group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Requires butyryl Coenzyme A dehydrogenase and cofactors such as FAD.
Reduction: Involves enzymes like butyrate-Coenzyme A ligase.
Substitution: Often occurs in the presence of specific transferase enzymes.
Major Products Formed:
Crotonyl Coenzyme A: Formed through oxidation.
Butyrate: Formed through reduction.
Various acylated compounds: Formed through substitution reactions.
Scientific Research Applications
Butyryl Coenzyme A (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand coenzyme A-dependent reactions.
Biology: Plays a role in studying metabolic pathways, particularly those involving fatty acid metabolism and fermentation.
Medicine: Investigated for its potential in treating metabolic disorders and its role in gut health.
Industry: Utilized in the production of butyrate and other short-chain fatty acids through microbial fermentation
Mechanism of Action
The mechanism of action of Butyryl Coenzyme A (sodium salt) involves its role as an acyl carrier in various biochemical reactions. It interacts with enzymes such as butyryl Coenzyme A dehydrogenase, facilitating the transfer of the butyryl group to other molecules. This transfer is crucial in metabolic pathways like fatty acid oxidation and synthesis . The molecular targets include enzymes involved in these pathways, and the compound’s effects are mediated through its ability to donate or accept acyl groups .
Comparison with Similar Compounds
Acetyl Coenzyme A: Another short-chain acyl Coenzyme A derivative involved in numerous metabolic pathways.
Propionyl Coenzyme A: Similar in structure but with a three-carbon acyl group instead of a four-carbon butyryl group.
Malonyl Coenzyme A: Involved in fatty acid synthesis, with a two-carbon acyl group.
Uniqueness: Butyryl Coenzyme A (sodium salt) is unique due to its specific role in butyrate synthesis and its involvement in maintaining colonic health. Unlike acetyl Coenzyme A and propionyl Coenzyme A, which are more broadly involved in various metabolic processes, Butyryl Coenzyme A has a more specialized function in the gut microbiome .
Properties
Molecular Formula |
C25H43N7NaO17P3S |
---|---|
Molecular Weight |
861.6 g/mol |
IUPAC Name |
sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate;hydride |
InChI |
InChI=1S/C25H42N7O17P3S.Na.H/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;/q;+1;-1/t14-,18-,19-,20+,24-;;/m1../s1 |
InChI Key |
FUZMXJHZRGSPRR-HTJRHWBRSA-N |
Isomeric SMILES |
[H-].CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |
Canonical SMILES |
[H-].CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |
Origin of Product |
United States |
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